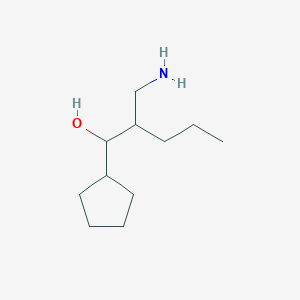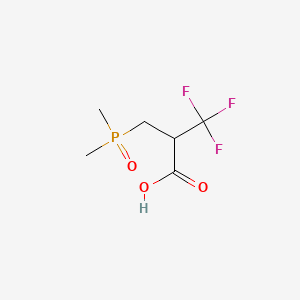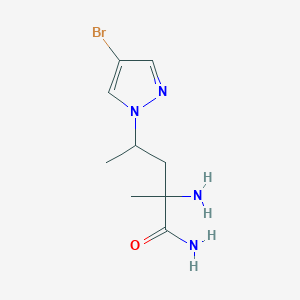
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.
Attachment to the Pentanamide Backbone: The 4-bromo-1H-pyrazole is then coupled with a suitable amine precursor, such as 2-amino-2-methylpentanoic acid, through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.
Condensation Reactions: The amino group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide or pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its unique structure.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism by which 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The bromine atom may enhance binding affinity through halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the amino and amide groups.
2-Amino-2-methylpentanoic acid: Contains the amino and amide groups but lacks the pyrazole ring.
Uniqueness
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide is unique due to the combination of the pyrazole ring with a bromine substituent and the amino-amide backbone. This combination provides distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C9H15BrN4O |
|---|---|
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
BDUCMSAAJAYTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)N)N)N1C=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


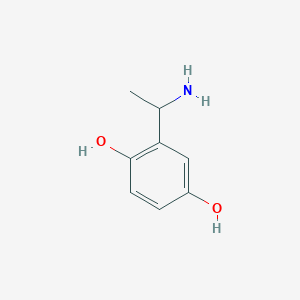
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
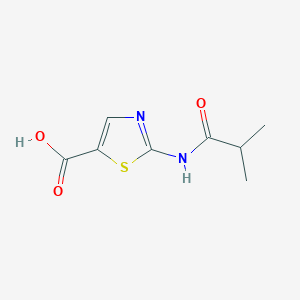
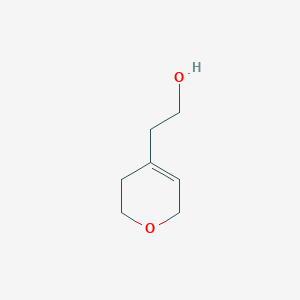
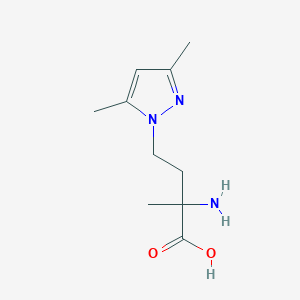
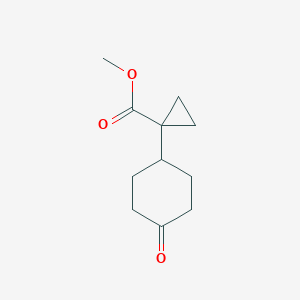

![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
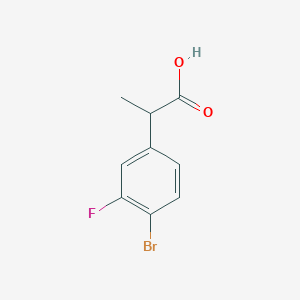

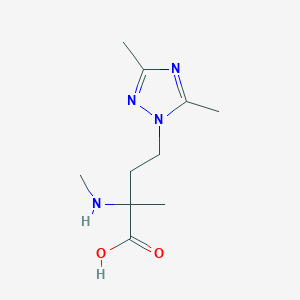
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
